molecular formula C10H11Cl2NO2 B1178257 BASIC BLUE 53 CAS No. 132758-66-8

BASIC BLUE 53

Cat. No.: B1178257
CAS No.: 132758-66-8
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Description

BASIC BLUE 53 (CAS: 11075-20-0) is a cationic dye classified under the category of synthetic basic dyes. Its molecular formula is C₁₇H₁₇I₃N₄SZn, with a molecular weight of 755.5 g/mol . The compound is characterized as a dark blue uniform powder with a sun fastness grade of 4–5 (on a scale of 1–8), indicating moderate to high resistance to fading under sunlight. Its compatibility value (k = 1.5) suggests preferential use in standalone applications rather than in color-matching formulations .

Key synonyms include Violet 3BL, Cationic Violet Blue 3BL, and Dycosacryl Violet Blue 3BL, reflecting its widespread industrial adoption in textile dyeing and specialty applications .

Properties

CAS No.

132758-66-8

Molecular Formula

C10H11Cl2NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BASIC BLUE 53 involves the diazotization of benzo[d]thiazol-2-amine followed by coupling with N,N-dimethylaniline. The resulting compound is then quaternized to form the quaternary ammonium salt, which is precipitated as a double salt with zinc chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature control to facilitate the diazotization and coupling reactions. The final product is then filtered, washed, and dried to obtain the dark blue powder .

Chemical Reactions Analysis

Types of Reactions: BASIC BLUE 53 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can result in the formation of leuco compounds .

Scientific Research Applications

BASIC BLUE 53 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BASIC BLUE 53 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules bind to the fibers through electrostatic interactions and hydrogen bonding, leading to the formation of stable complexes. The chromophore groups in the dye absorb specific wavelengths of light, resulting in the characteristic blue color .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison based on available data and analogous compounds:

Structural Comparison

BASIC BLUE 53 contains a zinc-iodine complex within its structure, which distinguishes it from other basic dyes that typically lack heavy metals. For example:

  • BASIC BLUE 41 (C.I. 11105): Features a simpler anthraquinone structure without halogen substituents.

The presence of iodine in this compound enhances its lightfastness but may reduce solubility in polar solvents compared to halogen-free analogs .

Functional Properties

Property This compound Typical Basic Dyes (e.g., BASIC VIOLET 3)
Sun Fastness Grade 4–5 Grade 2–3 (lower resistance)
Compatibility (k) 1.5 (used alone) 1.0–2.0 (often blended)
Molecular Complexity High (C₁₇H₁₇I₃N₄SZn) Moderate (e.g., C₂₄H₂₈N₃Cl for BASIC VIOLET 3)
Applications Textiles, specialty uses Textiles, inks, biological stains

Industrial and Environmental Considerations

  • Environmental Impact: Halogenated dyes like this compound may pose challenges in wastewater treatment due to iodine persistence, unlike non-halogenated analogs .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer : Use a scoring matrix to rank questions by novelty (e.g., unexplored degradation pathways) and feasibility (e.g., lab resource availability). Engage stakeholders (e.g., environmental chemists) to assess relevance. Conduct a SWOT analysis to align questions with funding priorities .

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